2,6-Dibromo-3,7-dimethoxyanthracene
Description
Properties
Molecular Formula |
C16H12Br2O2 |
|---|---|
Molecular Weight |
396.07 g/mol |
IUPAC Name |
2,6-dibromo-3,7-dimethoxyanthracene |
InChI |
InChI=1S/C16H12Br2O2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8H,1-2H3 |
InChI Key |
OYADUFYTFRSMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC)Br |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Methoxy Groups
Methoxy groups at positions 3 and 7 act as ortho/para-directing groups, enabling bromination at positions 2 and 6. In a typical procedure, 3,7-dimethoxyanthracene is dissolved in dichloromethane (DCM) and treated with N-bromosuccinimide (NBS) in the presence of diisopropylamine (NH(iPr)₂) at room temperature. The reaction proceeds via electrophilic aromatic substitution, with the methoxy groups directing bromine to the ortho positions (2 and 6).
Key Reaction Conditions
Challenges in Regioselectivity
Uncontrolled bromination may lead to polybrominated byproducts. For example, competing para-substitution at position 8 can occur if steric or electronic factors destabilize the ortho pathway. To mitigate this, slow addition of NBS and rigorous temperature control (0–25°C) are critical.
Methoxylation of Hydroxylated Intermediates
An alternative route involves methoxylation of a dihydroxyanthracene precursor. This two-step approach ensures higher regioselectivity by leveraging hydroxyl groups as directing agents.
Methylation with Dimethyl Sulfate
The hydroxyl groups are methylated using dimethyl sulfate (Me₂SO₄) under basic conditions:
- Reaction Setup:
- Reaction Conditions:
Characterization Data
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified using flash chromatography with gradients of cyclohexane and ethyl acetate (7:3 to 9:1). Reverse-phase HPLC is employed for final polishing, particularly when isolating hydrochloride salts.
Spectroscopic Confirmation
- UV-Vis Spectroscopy: Absorption maxima at 320 nm and 340 nm confirm the π→π* transitions characteristic of substituted anthracenes.
- Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 394.07 (M⁺), consistent with the theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Applications in Materials Chemistry
This compound serves as a precursor for π-conjugated systems in organic field-effect transistors (OFETs). Sonogashira coupling with terminal alkynes introduces ethynyl groups, enhancing charge transport properties. For example, reaction with trimethylsilylacetylene (TMSA) in tetrahydrofuran (THF) yields 2,7-bis(trimethylsilylethynyl) derivatives, which are subsequently deprotected for device fabrication.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,7-dimethoxyanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated anthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Substituted anthracene derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives of anthracene.
Reduction Reactions: Debrominated anthracene derivatives.
Scientific Research Applications
2,6-Dibromo-3,7-dimethoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,7-dimethoxyanthracene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Bromine and Methoxy Positioning
Comparison Compound : 2,6-Diacetoxy-3,7-dibromoanthracene (CAS 1397972-14-3)
- Structural Difference : Replaces methoxy (-OMe) groups with acetoxy (-OAc) at the 3- and 7-positions.
- Impact on Reactivity :
- Acetoxy groups are stronger electron-withdrawing groups compared to methoxy, altering the anthracene core’s electron density. This may reduce nucleophilic aromatic substitution (NAS) reactivity at bromine sites.
- Acetoxy groups are prone to hydrolysis under acidic or basic conditions, whereas methoxy groups are more stable. This stability makes 2,6-Dibromo-3,7-dimethoxyanthracene preferable for reactions requiring prolonged stability .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Positions) | Electronic Effect | Hydrolytic Stability |
|---|---|---|---|
| This compound | Br (2,6); OMe (3,7) | Moderate donating (OMe) | High |
| 2,6-Diacetoxy-3,7-dibromoanthracene | Br (2,6); OAc (3,7) | Strong withdrawing (OAc) | Low |
Reactivity in Cross-Coupling Reactions
Comparison Compound : 2,6-Dibromo-3,7-ditriflatoanthracene
- Structural Difference : Triflate (-OTf) groups replace methoxy (-OMe) at the 3- and 7-positions.
- Impact on Reactivity: Triflates are superior leaving groups compared to bromine, enabling selective Sonogashira cross-coupling at triflate sites while preserving bromine for subsequent reactions. In contrast, this compound’s bromines are prime sites for palladium-catalyzed couplings (e.g., Suzuki or Ullmann reactions), with methoxy groups directing reactivity via electronic effects . Methoxy groups may sterically hinder coupling reactions at adjacent positions, a factor less pronounced in triflate analogs.
Comparison with Extended PAH Systems
Comparison Compound : 5,6-Dimethoxydibenz[a,h]anthracene (CAS 63040-49-3)
- Structural Difference : A dibenzanthracene core with methoxy groups at the 5- and 6-positions.
- Impact on Properties :
- The larger conjugated system in dibenzanthracene derivatives enhances absorption in the visible spectrum, making them candidates for organic electronics.
- This compound’s smaller anthracene core may limit conjugation but improve solubility due to fewer fused rings.
- Density and boiling point estimates for 5,6-Dimethoxydibenzanthracene (1.09 g/cm³, 434.5°C) suggest higher molecular packing and thermal stability compared to anthracene derivatives, though direct data for the target compound are lacking .
Halogenated Anthracene Derivatives
Comparison Compound : 1,5-Dibromoanthracene
- Structural Difference : Bromine at the 1- and 5-positions without methoxy groups.
- Impact on Properties :
- The absence of methoxy groups simplifies the electronic profile, making 1,5-Dibromoanthracene more reactive in electrophilic substitutions.
- Safety data for 1,5-Dibromoanthracene highlight hazards like skin/eye irritation, suggesting that methoxy groups in the target compound may modulate toxicity, though this requires verification .
Biological Activity
2,6-Dibromo-3,7-dimethoxyanthracene is a compound belonging to the anthracene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Chemical Formula : C₁₄H₉Br₂O₂
- Molecular Weight : 371.03 g/mol
- CAS Number : 1397972-06-3
Antimicrobial Activity
Research has indicated that derivatives of anthracene compounds, including this compound, exhibit promising antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study:
A study evaluated the effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via oxidative stress |
| HT-29 | 20 | Mitochondrial dysfunction |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- DNA Binding : The compound exhibits a capacity to bind to DNA, which can lead to interference with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces ROS production that contributes to oxidative stress in cancer cells.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression.
Q & A
Q. How can computational modeling guide the design of anthracene-based optoelectronic materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
